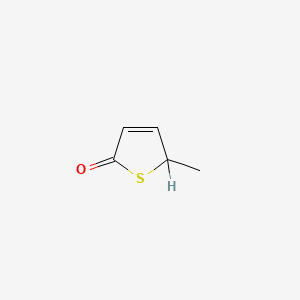

2(5H)-Thiophenone, 5-methyl-

Overview

Description

5-Methyl-2(5H)-furanone is a beta-angelica lactone and a butenolide . It is functionally related to a but-2-en-4-olide and is a tautomer of an alpha-angelica lactone . The molecular formula of this compound is C5H6O2 .

Synthesis Analysis

The synthesis of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone has been achieved based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes have been widely reported .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2(5H)-furanone includes a furanone ring with a methyl group attached . The InChI representation of the molecule is InChI=1S/C5H6O2/c1-4-2-3-5 (6)7-4/h2-4H,1H3 .

Chemical Reactions Analysis

The high reactivity of hydrofuranones makes it possible to synthesize promising reagents for organic synthesis on their basis, including the production of biologically active substances . Some reactions of furanones turned out to be not or insufficiently considered. For 2(5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .

Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-2(5H)-furanone is 98.10 g/mol . More detailed physical and chemical properties were not found in the available literature.

Scientific Research Applications

Antimicrobial Agents

2(5H)-Thiophenone derivatives, such as 5-(chloromethylene)- and 5-(bromoalkylidene)thiophenones, have been investigated for their antimicrobial properties. These compounds have shown significant potential in reducing biofilm formation by marine bacteria like V. harveyi, indicating their utility as novel antimicrobial agents (Benneche et al., 2011).

Chemical Synthesis

5-Methyl-2(5H)-thiophenone is a key compound in various chemical synthesis processes. It is involved in Michael addition reactions with active methylene compounds, serving as an α,β-unsaturated cyclic thioester (thiolactone) (Jakobsen et al., 2010). Additionally, it is used in photochemical synthesis processes, such as the conversion into 4-mercapto-4-methyl-2-pentenoates upon irradiation in alcohols (Kiesewetter & Margaretha, 1985).

Photochemical Studies

5-Methyl-2(5H)-thiophenone has been extensively studied for its photochemical properties. For instance, its irradiation in methanol leads to the formation of compounds like methyl (E)-4-mercapto-2,6-heptadienoate, which then undergoes further light-induced reactions (Kiesewetter & Margaretha, 1987).

Thermochemical Studies

Thermochemical studies have been conducted on 2(5H)-thiophenone to understand its enthalpies of formation and vaporization. These studies provide crucial data for understanding the compound's physical properties and behavior under different temperature conditions (Silva et al., 2010).

Spectroscopy

The microwave spectrum of 5-methyl-2(5H)-thiophenone has been analyzed to determine its structural and electronic properties. Such studies are essential for understanding the molecular geometry and electronic distribution within the molecule (Lesarri et al., 1992).

Future Directions

The future directions in the research of 5-Methyl-2(5H)-furanone and similar compounds could involve exploring their poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones on their basis, promising for organic synthesis and chemistry of biologically active compounds .

Mechanism of Action

Target of Action

Similar compounds such as 3,4,5-trimethylfuran-2(5h)-one have been found to inhibit seed germination . This suggests that 2(5H)-Thiophenone, 5-methyl- may interact with biological targets involved in the germination process.

Mode of Action

It’s known that similar compounds can inhibit seed germination by antagonizing the effects of germination promoters . This suggests that 2(5H)-Thiophenone, 5-methyl- may interact with its targets in a way that inhibits their normal function.

Biochemical Pathways

It’s known that similar compounds can affect the regulation of seed germination . This suggests that 2(5H)-Thiophenone, 5-methyl- may influence pathways related to this process.

Result of Action

It’s known that similar compounds can inhibit seed germination . This suggests that 2(5H)-Thiophenone, 5-methyl- may have similar effects at the molecular and cellular level.

Action Environment

It’s known that similar compounds can exhibit biological activity in the regulation of seed germination . This suggests that environmental factors such as temperature, humidity, and light conditions may influence the action of 2(5H)-Thiophenone, 5-methyl-.

properties

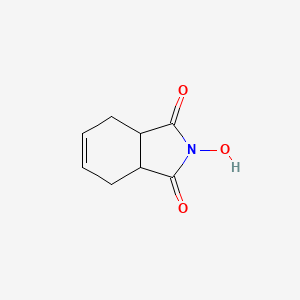

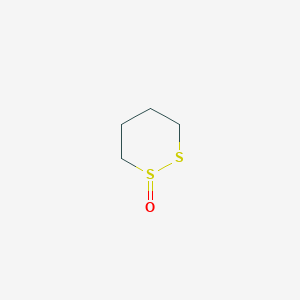

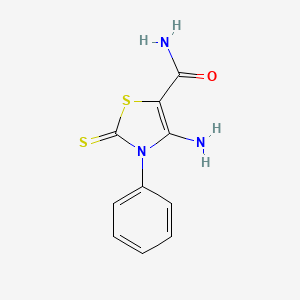

IUPAC Name |

2-methyl-2H-thiophen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVRZPVOVZFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992822 | |

| Record name | 5-Methylthiophen-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7210-64-2 | |

| Record name | 2(5H)-Thiophenone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylthiophen-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.